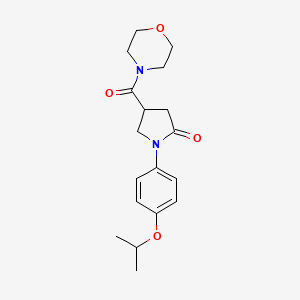
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea
Overview
Description
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea, also known as DMTU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMTU is a thiourea derivative that has been shown to have antioxidant properties and can scavenge reactive oxygen species (ROS) in vitro.
Mechanism of Action
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea's mechanism of action is related to its ability to scavenge ROS. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea can scavenge ROS by donating an electron and converting them into less reactive molecules. This process can prevent oxidative damage and protect cells from oxidative stress.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea can protect cells from oxidative stress and prevent apoptosis. Animal studies have shown that N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea can improve glucose tolerance and insulin sensitivity in diabetic rats. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been shown to have cardioprotective effects and can improve vascular function in animal models of cardiovascular disease.
Advantages and Limitations for Lab Experiments
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and can be used as a tool to investigate the role of ROS in various biological processes. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been shown to be relatively non-toxic and can be used in animal studies without causing significant side effects. However, there are limitations to using N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea in lab experiments. For example, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea's antioxidant properties may interfere with the normal functioning of ROS in some biological processes, making it difficult to interpret results. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea may have different effects in different cell types or animal models, making it challenging to generalize findings.
Future Directions
There are several future directions for research on N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea. One potential direction is to investigate its potential therapeutic effects in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to investigate the mechanisms underlying N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea's effects on ROS and its potential interactions with other biological processes. Finally, the development of more potent and selective N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea derivatives may lead to the discovery of new therapeutic agents for various diseases.
Scientific Research Applications
N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been used in various scientific research studies due to its antioxidant properties. It has been shown to scavenge ROS and protect cells from oxidative stress. N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has also been used as a tool to investigate the role of ROS in various biological processes, such as apoptosis and inflammation. Additionally, N-(2,3-dimethylphenyl)-N'-(2,3,5,6-tetrafluorophenyl)thiourea has been used in animal studies to investigate its potential therapeutic effects in various diseases, such as diabetes, cardiovascular disease, and neurodegenerative disorders.
properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(2,3,5,6-tetrafluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2S/c1-7-4-3-5-11(8(7)2)20-15(22)21-14-12(18)9(16)6-10(17)13(14)19/h3-6H,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDUCENQWHLINJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=C(C(=CC(=C2F)F)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-3-(2,3,5,6-tetrafluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4757705.png)

![N-{3-[3-benzylidene-2-(4-morpholinyl)-1-cyclopenten-1-yl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4757718.png)

![6-(4-chlorophenyl)-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4757728.png)
![1-(4,5-dihydronaphtho[1,2-b]thien-2-ylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4757734.png)

![N-cyclopentyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4757748.png)
![7-(1,3-benzothiazol-2-ylamino)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4757764.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dichlorobenzamide](/img/structure/B4757777.png)
![2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide](/img/structure/B4757783.png)
![5-bromo-2-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B4757788.png)
![3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-[(2,5-dimethylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4757813.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B4757816.png)